molecular formula C13H17NO3 B1274068 N-(Tert-butyl)-2-(4-formylphenoxy)acetamide CAS No. 838867-14-4

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Cat. No.: B1274068
CAS No.: 838867-14-4
M. Wt: 235.28 g/mol
InChI Key: QZLSWDRZHPOHTD-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is an organic compound that features a tert-butyl group, a formyl group, and an acetamide moiety

Properties

IUPAC Name

N-tert-butyl-2-(4-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)14-12(16)9-17-11-6-4-10(8-15)5-7-11/h4-8H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLSWDRZHPOHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388101
Record name N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838867-14-4
Record name N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution: Formation of 2-(4-Formylphenoxy)Acetic Acid

The initial step involves the reaction of 4-formylphenol with a bromoacetate derivative. A common approach employs tert-butyl bromoacetate as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, where the phenolate ion attacks the electrophilic carbon of the bromoacetate.

Reaction Conditions:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.
  • Temperature: 80–100°C under reflux for 6–12 hours.
  • Molar Ratio: 1:1.2 (4-formylphenol to tert-butyl bromoacetate) to ensure complete conversion.

Example Procedure:

  • Dissolve 4-formylphenol (10 mmol) and K₂CO₃ (12 mmol) in anhydrous DMF.
  • Add tert-butyl bromoacetate (12 mmol) dropwise under nitrogen.
  • Reflux at 90°C for 8 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (yield: 70–75%).

Amidation: Introduction of the Tert-Butyl Group

The intermediate 2-(4-formylphenoxy)acetic acid is subsequently converted to the acetamide via coupling with tert-butylamine. Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are typically employed to activate the carboxylic acid.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Catalyst: 4-dimethylaminopyridine (DMAP) at 0.1 equivalents.
  • Temperature: Room temperature for 12–24 hours.

Example Procedure:

  • Dissolve 2-(4-formylphenoxy)acetic acid (5 mmol) in THF.
  • Add EDCI (6 mmol), HOBt (6 mmol), and tert-butylamine (6 mmol).
  • Stir at 25°C for 18 hours.
  • Concentrate under reduced pressure and purify via recrystallization (yield: 80–85%).

Optimization Strategies for Enhanced Yield

Solvent Selection and Temperature Control

The choice of solvent significantly impacts reaction efficiency. A comparative study of solvents revealed the following yields:

Solvent Dielectric Constant Yield (%)
DMF 36.7 75
DMSO 46.7 72
Acetonitrile 37.5 65
THF 7.5 60

Higher dielectric solvents like DMF stabilize ionic intermediates, improving reactivity.

Catalytic Additives

The addition of piperidine (10 mol%) accelerates the amidation step by deprotonating the amine, enhancing nucleophilicity. This reduces reaction time from 24 hours to 12 hours while maintaining yields >80%.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to address heat transfer and mixing challenges. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Reaction Volume 100 mL 500 L
Temperature Control Oil bath Jacketed reactor
Purification Column chromatography Crystallization

Industrial processes prioritize crystallization over chromatography for cost efficiency, achieving a purity of >98%.

Comparative Analysis of Alternative Routes

Direct Alkylation-Amidation One-Pot Synthesis

A one-pot method eliminates the isolation of intermediates:

  • React 4-formylphenol with tert-butyl bromoacetate in DMF/K₂CO₃.
  • Add tert-butylamine and EDCI/HOBt without intermediate purification.
    Yield: 68–72% (vs. 75–85% in two-step method).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time by 50%:

  • Conditions: 100°C, 300 W, 30 minutes.
  • Yield: 78% (comparable to conventional heating).

Challenges and Mitigation Strategies

Hydrolysis of the Formyl Group

The formyl group is susceptible to hydrolysis under basic conditions. Mitigation includes:

  • Low Temperature: Maintaining reactions below 50°C.
  • Anhydrous Conditions: Rigorous drying of solvents and reagents.

Steric Hindrance from the Tert-Butyl Group

The bulky tert-butyl group slows amidation kinetics. Solutions include:

  • High-Pressure Conditions: 2–3 atm pressure to increase collision frequency.
  • Ultrasonic Agitation: Enhances mixing in viscous reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)-N-(tert-butyl)acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-(tert-butyl)acetamide.

    Substitution: 2-(4-nitrophenoxy)-N-(tert-butyl)acetamide.

Scientific Research Applications

Medicinal Chemistry

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide has been investigated for its potential therapeutic applications. It acts as a precursor in the synthesis of various bioactive compounds, particularly those targeting specific enzymes and receptors.

Enzyme Inhibition

Research has identified this compound as a potential inhibitor of rho kinase and monoamine transporters, which are implicated in several diseases, including hypertension and depression. Its dual mechanism of action may offer new avenues for treating these conditions effectively .

Anticancer Activity

Studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. This is attributed to the compound's ability to interact with cellular signaling pathways that regulate cell growth and survival.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the production of complex molecules.

Synthesis of Other Compounds

This compound can be used to synthesize various derivatives through reactions such as nucleophilic substitution and condensation reactions. Its structure allows for modifications that can enhance biological activity or alter physical properties for specific applications .

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction with nucleophiles to form new compoundsAmides, esters
CondensationFormation of larger molecules through dehydrationPolymeric materials

Materials Science

In materials science, this compound has potential applications due to its chemical stability and reactivity.

Polymer Development

The compound can be utilized in the development of polymers with specific functionalities, such as increased thermal stability or enhanced mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications.

Coating Applications

Due to its chemical properties, this compound may be explored for use in coatings that provide protective barriers against environmental factors, enhancing the durability of surfaces in industrial applications.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anticancer efficacy against various cell lines. The results indicated significant cytotoxicity at specific concentrations, suggesting a promising avenue for further drug development .

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the dual inhibition mechanism of this compound on rho kinase and monoamine transporters. The findings demonstrated that modifications to the side chains could enhance inhibitory potency, providing insights into designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(Tert-butyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

    N-(Tert-butyl)-2-(4-nitrophenoxy)acetamide: Contains a nitro group instead of a formyl group.

Uniqueness

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to its analogs. The formyl group allows for specific chemical modifications and interactions that are not possible with hydroxyl or nitro groups.

Biological Activity

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group and a formylphenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}NO3_3
  • Molecular Weight : 235.28 g/mol

The compound's structure includes:

  • A tert-butyl group , which enhances lipophilicity.
  • A formyl group , which may play a role in biological interactions.
  • An acetic acid derivative , contributing to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. The following table summarizes the potential pharmacological effects associated with this compound and related derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, analgesicInhibition of pro-inflammatory cytokines
N-(tert-butyl)-2-(4-methylphenoxy)acetamideAnticancerInduction of apoptosis in cancer cells
N-(isopropyl)-2-(naphthalen-1-yloxy)acetamideAntimicrobialDisruption of bacterial cell wall synthesis

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may inhibit key signaling pathways involved in inflammation and cancer progression. For instance, it is believed to modulate the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Anti-inflammatory Effects : A study demonstrated that derivatives with a phenoxy group exhibited significant inhibition of COX-2 activity, leading to reduced inflammation in animal models .
  • Anticancer Activity : Research on related compounds indicated that they could induce apoptosis in various cancer cell lines through mitochondrial pathways . For example, compounds with formyl groups showed increased cytotoxicity against breast cancer cells.
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of phenoxyacetamides against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their bioactivity .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) for this compound:

  • Substituent Influence : The presence of electron-donating groups (like methyl or methoxy) on the aromatic ring has been correlated with increased biological activity.
  • Functional Group Role : The formyl group is crucial for enhancing reactivity and potential interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(tert-butyl)-2-(4-formylphenoxy)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via amide coupling between 2-(4-formylphenoxy)acetic acid and tert-butylamine. A common approach involves activating the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen .
  • Optimization : Reaction yields are improved by controlling temperature (reflux in ethanol or THF) and using catalysts such as piperidine to accelerate condensation . For example, refluxing in ethanol-dioxane (1:1) at 80°C for 12 hours achieves yields of 60–85% .

Q. Which spectroscopic techniques are critical for characterizing This compound?

  • 1H NMR : Key signals include the tert-butyl singlet at δ 1.26–1.29 ppm, the formyl proton at δ 9.8–10.0 ppm, and aromatic protons at δ 7.3–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for the amide carbonyl (1660–1680 cm⁻¹) and formyl group (1700–1720 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 256–334, depending on substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for derivatives of This compound?

  • Contradiction Analysis : Unexpected splitting or shifts may arise from rotamers (due to restricted rotation around the amide bond) or solvent effects . For example, DMSO-d6 can cause downfield shifts of NH protons. Use variable-temperature NMR to distinguish dynamic effects .
  • Validation : Cross-check with 13C NMR or 2D experiments (HSQC, HMBC) to confirm assignments .

Q. What strategies improve yields in multi-component reactions involving This compound?

  • Reagent Selection : Active methylene reagents (e.g., dimedone, 4-hydroxycoumarin) enhance cyclization efficiency in Knoevenagel condensations. Equimolar ratios of malononitrile and the aldehyde group minimize side reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) or ethanol-dioxane mixtures improve solubility of intermediates. Microwave-assisted synthesis reduces reaction time by 50% while maintaining yields >70% .

Q. How can computational methods aid in designing bioactive derivatives of this compound?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). The formyl and tert-butyl groups often occupy hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

Methodological Considerations

  • Purity Assessment : Always perform elemental analysis (C, H, N) to confirm stoichiometry. Deviations >0.4% indicate impurities .
  • Scale-Up Challenges : For gram-scale synthesis, replace chromatographic purification with recrystallization (e.g., ethyl acetate/hexane) to reduce costs .

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